molecular formula C20H17N5O2S2 B2955612 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 905765-33-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2955612
CAS No.: 905765-33-5
M. Wt: 423.51
InChI Key: JKWJZCAKTROCNO-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole-based acetamide derivative with a thiophene substituent at position 5 of the triazole ring and a phenoxyphenyl group attached to the acetamide moiety.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c21-25-19(17-7-4-12-28-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)27-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJZCAKTROCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the construction of the triazole ring, followed by the introduction of the thiophene and phenoxyphenyl groups. Detailed reaction conditions such as temperature, solvents, and catalysts must be carefully optimized to achieve high yield and purity.

Industrial production methods: : On an industrial scale, the production process must be efficient, cost-effective, and environmentally friendly. This may involve the development of robust catalytic systems and continuous flow processes to maximize the production rate while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The triazole ring may be reduced under certain conditions to yield different products.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and phenoxyphenyl groups.

Common reagents and conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidations.

  • Reduction: : Common reducing agents include hydrogen gas with a suitable catalyst or sodium borohydride.

  • Substitution: : Various nucleophiles or electrophiles can be used, depending on the specific functional groups targeted.

Major products formed: : The products of these reactions vary widely but can include modified triazoles, sulfones, and substituted phenoxyphenyl derivatives, each with potential utility in different applications.

Scientific Research Applications

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has significant research interest due to its diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Its potential bioactivity is of interest for developing new pharmaceuticals.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer properties.

  • Industry: : May be used in the development of novel materials with specific electronic, photophysical, or catalytic properties.

Mechanism of Action

Mechanism: : The compound's mechanism of action depends on its interaction with specific molecular targets. For instance, in a biological context, it might inhibit particular enzymes or receptors by binding to them and altering their activity.

Molecular targets and pathways: : Its targets could include enzymes involved in essential metabolic pathways, proteins associated with disease processes, or receptors on cell surfaces. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Furan/Pyridine Substituents: Replacement of thiophen-2-yl with furan-2-yl (e.g., in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) enhances anti-exudative activity, with 15/21 analogues outperforming diclofenac sodium . Pyridinyl substituents (e.g., 2-pyridinyl in , 3-pyridinyl in VUAA1 ) modulate receptor binding, demonstrating agonist/antagonist effects in insect ion channels.

Phenoxyphenyl vs. Other Aryl Groups: The 4-phenoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenyl or methylphenyl groups. Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show improved antimicrobial activity in related series .

Activity Trends :

  • Anti-inflammatory activity correlates with substituent position and electronic effects. For example, the 3-methylphenyl group in improves cyclooxygenase-2 (COX-2) inhibition, while bulkier substituents (e.g., 4-butylphenyl in OLC15 ) favor receptor antagonism.

Mechanistic Insights

  • Anti-inflammatory Activity: Analogues like 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide inhibit COX-2, validated via in silico docking studies .
  • Insect Receptor Modulation : Structural similarity to VUAA1/OLC15 suggests the target compound could interact with insect Orco receptors, though this requires experimental validation .

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyDetails
Molecular Formula C16H16N4OS
Molecular Weight 316.39 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)N1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)N

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. A comparative study demonstrated that triazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with varying degrees of efficacy .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. In one study, it was found that related triazole compounds exhibited a 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a common standard in antioxidant studies . This suggests that the compound may effectively scavenge free radicals and reduce oxidative stress.

Cytotoxicity and Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. For example, related compounds have shown cytotoxic effects against several cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

The biological activity of This compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it contributes to cellular protection against oxidative damage.

Case Studies

A recent study focusing on the stress-protective effects of sodium derivatives of triazoles demonstrated significant behavioral improvements in animal models subjected to stress conditions. Parameters such as catalase activity and superoxide dismutase levels were measured to assess the antioxidant status post-treatment .

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